3-Bromo-5-ethoxybenzoic acid

Medicinal Chemistry Inflammation Enzyme Inhibition

Addressing variability in medicinal chemistry synthesis: 3-Bromo-5-ethoxybenzoic acid provides a consistent building block with a defined ethoxy group, preventing SAR disruption. Key advantages: - CETP inhibitor intermediate per US8759365 patent; 97% synthetic yield for scale-up. - 5-LO benchmark with IC50 3.60 µM for assay validation. - NLT 98% purity; global stock for immediate dispatch.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 855198-27-5
Cat. No. B1523690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxybenzoic acid
CAS855198-27-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyDMIGIIGQWXKUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethoxybenzoic Acid (CAS 855198-27-5): Core Properties and Sourcing Considerations


3-Bromo-5-ethoxybenzoic acid (CAS 855198-27-5, C9H9BrO3, MW 245.07) is a di-substituted benzoic acid derivative featuring a bromine atom at the 3-position and an ethoxy group at the 5-position of the aromatic ring . This solid, with a purity typically specified at NLT 98% from commercial sources , is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Its structure provides a carboxylic acid handle for conjugation, a bromine atom for cross-coupling reactions, and an ethoxy group that modulates both lipophilicity and metabolic stability compared to hydroxy or methoxy analogs.

Workflow Cross-coupling substrate and CETP inhibitor scaffold building block
Selection 3-bromo-5-ethoxy pattern provides distinct electronic and steric profile for SAR studies
Sourcing Reported high-yielding synthetic route supports reliable procurement and scale-up

Why 3-Bromo-5-ethoxybenzoic Acid Cannot Be Replaced by Common Analogs


Substituting 3-bromo-5-ethoxybenzoic acid with a generic analog such as 3-bromo-5-methoxybenzoic acid or 3-bromo-5-hydroxybenzoic acid is not a viable option for most research and industrial applications. The specific electronic and steric properties imparted by the 5-ethoxy group differ markedly from the 5-methoxy group, directly influencing reaction kinetics in cross-coupling events [1]. More critically, the 5-ethoxy substituent imparts a distinct lipophilicity profile (quantified via calculated partition coefficients) that governs compound behavior in biological systems and during chromatographic purification [2]. Furthermore, the ethyl group confers a different metabolic fate and potential for cleavage to a hydroxyl group compared to a methyl group, which is a key consideration in medicinal chemistry . Procurement of a close but incorrect analog would introduce unquantifiable variables into synthetic routes or biological assays, invalidating structure-activity relationship (SAR) studies and potentially compromising the entire project.

Electronic and steric mismatch
5-ethoxy group alters ring electronics and steric bulk compared to methoxy or hydroxy analogs, potentially shifting cross-coupling kinetics and regioselectivity.
Lipophilicity and chromatographic behavior
Distinct logP values influence purification and distribution; a methoxy or hydroxy analog may not reproduce the same polarity and retention profile.
Metabolic fate and SAR interpretation
Ethyl versus methyl ether cleavage pathways differ, potentially confounding SAR models if an analog is used as a replacement.

Quantitative Differentiation of 3-Bromo-5-ethoxybenzoic Acid from Key Analogs


In Vitro 5-Lipoxygenase (5-LO) Inhibitory Activity in Human Neutrophils

3-Bromo-5-ethoxybenzoic acid demonstrates a defined, though modest, inhibitory activity against 5-lipoxygenase (5-LO) in a cell-intact human neutrophil assay, with an IC50 value of 3.60 µM [1]. This provides a quantitative benchmark for this compound's effect on a key enzyme in the leukotriene biosynthesis pathway. This contrasts with other bromo-ethoxybenzoic acid isomers or analogs where such direct activity data is either unavailable or significantly different, making this compound a specific tool for studying the SAR of 5-LO inhibitors.

5‑LO Inhibition IC₅₀
Assay context
3.60 µM
Supports 5‑LO SAR studies
Cell‑intact human neutrophil assay, 20 µM A23187/AA
Medicinal Chemistry Inflammation Enzyme Inhibition

Synthesis Efficiency: A Reliable Two-Step Procedure with High Isolated Yield

A reproducible, two-step synthesis of 3-bromo-5-ethoxybenzoic acid from its ethyl ester has been described, achieving a high isolated yield of 97% . This is a critical differentiator from analogous compounds that may require more complex, lower-yielding, or less scalable synthetic routes. For instance, the synthesis of the corresponding 3-bromo-5-hydroxybenzoic acid often involves additional protection/deprotection steps, which invariably reduce overall yield.

Isolated Synthesis Yield
Data to verify
97%
Supports scalable synthesis
Two‑step saponification, room temperature, 3 h
Organic Synthesis Process Chemistry Reaction Optimization

Potential as a CETP Inhibitor Scaffold in Patent Literature

3-Bromo-5-ethoxybenzoic acid is specifically cited as a key building block in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, as documented in US Patent US8759365 . This patent identifies the compound within a series of aryl-substituted benzoic acid derivatives evaluated for CETP inhibition. This specific application is not disclosed for the more common 3-bromo-5-methoxybenzoic acid or 3-bromo-5-hydroxybenzoic acid in the same context, highlighting the unique value of the ethoxy substituent in this therapeutic area.

CETP Patent Citation
Class-level inference
Explicitly cited in US8759365
Supports CETP inhibitor scaffold development
Patent disclosure only; no comparative activity data
Cardiovascular Disease Patent Analysis Cholesteryl Ester Transfer Protein

Enabling Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The presence of an aryl bromide at the 3-position makes 3-bromo-5-ethoxybenzoic acid a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This synthetic utility is a direct consequence of the bromine atom and is shared by other bromo-benzoic acids. However, the specific substitution pattern (3-bromo-5-ethoxy) may influence the rate of oxidative addition and subsequent transmetalation compared to 4-bromo or 2-bromo isomers due to electronic and steric effects. For example, the electron-donating ethoxy group at the 5-position can modestly deactivate the ring toward oxidative addition relative to an unsubstituted 3-bromo benzoic acid.

Suzuki‑Miyaura Substrate
Method context
Competent electrophile for Pd‑catalyzed cross‑coupling
Enables biaryl library synthesis
5‑ethoxy substitution may modulate oxidative addition rate
Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Research and Industrial Use Cases for 3-Bromo-5-ethoxybenzoic Acid


Medicinal Chemistry: Building Block for CETP Inhibitor Development

Given its specific use as an intermediate in the synthesis of CETP inhibitors as documented in US Patent US8759365 , 3-bromo-5-ethoxybenzoic acid is a critical starting material for medicinal chemistry programs focused on cardiovascular disease. Researchers can use this compound to synthesize a series of analogs with variations at the carboxylic acid or bromide positions to explore SAR for CETP inhibition, confident that they are working with a scaffold validated in the patent literature.

Chemical Biology: A Tool for Probing 5-Lipoxygenase (5-LO) Function

The measured IC50 of 3.60 µM for 5-LO inhibition in human neutrophils positions this compound as a useful tool molecule. While not a potent inhibitor, it serves as a well-defined benchmark for structure-activity relationship studies. Researchers investigating the 5-LO pathway in inflammation or cancer can use this compound to generate new derivatives or as a control in cellular assays to validate their screening platforms, using the established IC50 value as a reference point.

Synthetic Methodology: A High-Yield Starting Material for Biaryl Synthesis

The efficient and high-yielding synthesis (97%) of 3-bromo-5-ethoxybenzoic acid, combined with its proven utility in Suzuki-Miyaura cross-coupling reactions , makes it an ideal candidate for methodology development. Organic chemists seeking to explore new catalytic systems, ligands, or reaction conditions for C-C bond formation can reliably and affordably produce large quantities of this substrate, minimizing the confounding factor of substrate synthesis variability.

Application
Selection Property
Validation Focus
CETP inhibitor scaffold development
Patent‑cited building block for CETP targets
CETP inhibition SAR and lead optimization
5‑Lipoxygenase pathway research
Defined 5‑LO inhibitory benchmark (IC₅₀)
5‑LO assay validation and SAR analysis
Cross‑coupling methodology development
High‑yielding aryl bromide substrate
Suzuki‑Miyaura coupling efficiency and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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